molecular formula C12H9N B6308010 1h-Benzo[f]indole CAS No. 268-58-6

1h-Benzo[f]indole

Cat. No.: B6308010
CAS No.: 268-58-6
M. Wt: 167.21 g/mol
InChI Key: FLJIWUNZRZLSME-UHFFFAOYSA-N
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Description

1H-Benzo[f]indole is an organic compound that features a fused benzene and indole ring structure. It is a nitrogen-containing heterocyclic compound, known for its significant role in various chemical and biological applications. This compound is a solid, typically appearing as white to pale yellow crystals, and is slightly soluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzo[f]indole can be synthesized through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit. Another method involves a one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis and low yield. advancements in synthetic chemistry have led to more efficient methods, such as the use of transition metal-catalyzed reactions and reductive cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[f]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Properties

IUPAC Name

1H-benzo[f]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJIWUNZRZLSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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